(Rac)-Benpyrine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

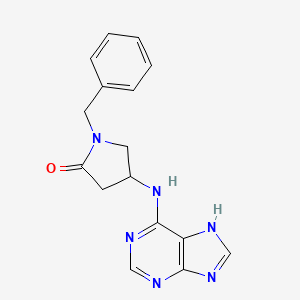

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-4-(7H-purin-6-ylamino)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N6O/c23-13-6-12(8-22(13)7-11-4-2-1-3-5-11)21-16-14-15(18-9-17-14)19-10-20-16/h1-5,9-10,12H,6-8H2,(H2,17,18,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUWOMAVUXTXEKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)CC2=CC=CC=C2)NC3=NC=NC4=C3NC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(Rac)-Benpyrine: A Technical Guide to a Novel Oral TNF-α Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tumor necrosis factor-alpha (TNF-α) is a pivotal cytokine in the inflammatory cascade and a validated therapeutic target for a range of autoimmune diseases. While biologic agents targeting TNF-α have demonstrated significant clinical success, the need for orally bioavailable small molecule inhibitors remains a key objective in drug development. This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of (Rac)-Benpyrine, a novel, potent, and orally active small-molecule inhibitor of TNF-α. We will detail the experimental methodologies employed in its characterization, present key quantitative data, and visualize the underlying biological pathways and experimental workflows.

Introduction: The Discovery of this compound

This compound emerged from a structure-based virtual ligand screening effort aimed at identifying novel small molecules capable of directly targeting and inhibiting TNF-α.[1][2] This approach led to the identification of the lead compound, Benpyrine, which demonstrated direct binding to TNF-α and the ability to block its signaling activities.[1][2] this compound, the racemic mixture of Benpyrine, has been shown to be a potent and orally active TNF-α inhibitor, offering a promising alternative to injectable biologics for the treatment of TNF-α-mediated inflammatory and autoimmune diseases.[3][4]

Mechanism of Action: Direct TNF-α Engagement and Pathway Inhibition

This compound exerts its anti-inflammatory effects through a direct interaction with TNF-α, thereby preventing its binding to its cognate receptor, TNFR1.[5] This blockade of the initial step in the TNF-α signaling cascade effectively abrogates downstream inflammatory responses.

Direct Binding to TNF-α

The direct binding of Benpyrine to TNF-α has been confirmed through multiple biophysical techniques, including Drug Affinity Responsive Target Stability (DARTS) and protein thermal shift assays.[5] These assays demonstrate a dose-dependent stabilization of the TNF-α protein in the presence of Benpyrine, indicating a direct and specific interaction.

Inhibition of Downstream Signaling

By preventing the TNF-α/TNFR1 interaction, this compound effectively inhibits the activation of the downstream nuclear factor-kappa B (NF-κB) signaling pathway.[3][5] This has been demonstrated by the inhibition of IκBα phosphorylation and the subsequent nuclear translocation of the p65 subunit of NF-κB in cellular assays.[5]

Signaling Pathway of TNF-α and Inhibition by this compound

Caption: TNF-α signaling cascade and the inhibitory action of this compound.

Quantitative Data Summary

The potency and binding affinity of Benpyrine have been quantitatively assessed through various in vitro assays.

| Parameter | Value | Assay | Reference |

| IC50 | 0.109 µM | TNF-α induced cytotoxicity in L929 cells | [5] |

| KD | 82.1 µM | Microscale Thermophoresis (MST) | [5] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the evaluation of this compound.

In Vitro Assays

4.1.1. TNF-α Induced Cytotoxicity Assay

-

Cell Line: L929 murine fibrosarcoma cells.

-

Methodology:

-

Seed L929 cells in a 96-well plate and incubate overnight.

-

Pre-treat cells with varying concentrations of this compound for 1 hour.

-

Induce cytotoxicity by adding recombinant murine TNF-α in the presence of actinomycin D.

-

Incubate for 24 hours.

-

Assess cell viability using a standard MTT or CellTiter-Glo assay.

-

Calculate the IC50 value based on the dose-response curve.

-

4.1.2. NF-κB Activation Assay (Western Blot for IκBα Phosphorylation)

-

Cell Line: RAW264.7 murine macrophages.

-

Methodology:

-

Culture RAW264.7 cells to 80% confluency.

-

Pre-treat cells with this compound for 1 hour.

-

Stimulate with TNF-α for 15-30 minutes.

-

Lyse the cells and collect total protein.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against phospho-IκBα and total IκBα.

-

Incubate with HRP-conjugated secondary antibodies.

-

Visualize bands using an enhanced chemiluminescence (ECL) detection system.

-

Experimental Workflow for In Vitro Evaluation

Caption: Workflow for the in vitro characterization of this compound.

In Vivo Models

4.2.1. Collagen-Induced Arthritis (CIA) in Mice

-

Animal Strain: DBA/1 mice.

-

Methodology:

-

Emulsify bovine type II collagen in Complete Freund's Adjuvant (CFA).

-

Administer the primary immunization via intradermal injection at the base of the tail.

-

After 21 days, administer a booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).

-

Begin oral administration of this compound (e.g., daily by gavage) at the onset of clinical signs of arthritis.

-

Monitor and score the severity of arthritis in the paws based on a scale of 0-4 (0=normal, 1=mild swelling/erythema, 2=moderate swelling/erythema, 3=severe swelling/erythema, 4=joint deformity/ankylosis).[5]

-

Measure paw thickness using a caliper.

-

At the end of the study, collect tissues for histological analysis and cytokine profiling.

-

4.2.2. Imiquimod-Induced Psoriasiform Inflammation in Mice

-

Animal Strain: BALB/c or C57BL/6 mice.

-

Methodology:

-

Apply a daily topical dose of imiquimod cream (5%) to the shaved back skin of the mice for 5-7 consecutive days to induce a psoriasis-like phenotype.

-

Administer this compound orally on a daily basis, starting from the first day of imiquimod application.

-

Assess the severity of the skin inflammation daily using a modified Psoriasis Area and Severity Index (PASI) score, evaluating erythema, scaling, and thickness on a scale of 0-4 for each parameter.[1][3]

-

Measure ear thickness as an additional indicator of inflammation.

-

Collect skin tissue at the end of the experiment for histology and analysis of inflammatory markers.

-

Development and Structure-Activity Relationship (SAR)

The discovery of Benpyrine has spurred further investigations into its derivatives to optimize potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies have focused on modifications of the core structure to enhance the binding affinity for TNF-α and improve oral bioavailability.[6] These efforts aim to identify next-generation TNF-α inhibitors with superior therapeutic profiles.

Conclusion and Future Directions

This compound represents a significant advancement in the quest for orally available small-molecule inhibitors of TNF-α. Its direct mechanism of action, coupled with demonstrated efficacy in preclinical models of autoimmune disease, underscores its potential as a novel therapeutic agent. Future research will likely focus on the clinical development of Benpyrine or its optimized derivatives, with the goal of providing a more convenient and accessible treatment option for patients with TNF-α-driven inflammatory disorders. The detailed experimental protocols and data presented in this guide are intended to facilitate further research and development in this promising area.

References

- 1. Myeloperoxidase Inhibition Ameliorates Plaque Psoriasis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of an Orally Active Small-Molecule Tumor Necrosis Factor-α Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Advanced Characterization of Imiquimod-Induced Psoriasis-Like Mouse Model | MDPI [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. A multiparameter approach to monitor disease activity in collagen-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Structure and chemical properties of (Rac)-Benpyrine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Benpyrine is a racemic small molecule that has emerged as a potent and orally active inhibitor of Tumor Necrosis Factor-alpha (TNF-α). As a key mediator of inflammation, TNF-α is a critical therapeutic target for a range of autoimmune and inflammatory diseases. This compound functions by directly binding to TNF-α, thereby blocking its interaction with its receptor, TNFR1. This technical guide provides a comprehensive overview of the structure, chemical properties, and biological activity of this compound, intended to support further research and development efforts.

Structure and Chemical Identity

This compound is the racemic form of Benpyrine. Its chemical structure is characterized by a purine moiety linked to a pyrrolidinone core.

-

IUPAC Name: (4S)-1-benzyl-4-(7H-purin-6-ylamino)pyrrolidin-2-one

-

CAS Number: 1333714-43-4

-

Molecular Formula: C₁₆H₁₆N₆O

-

Molecular Weight: 308.34 g/mol

Structure:

Caption: Chemical structure of Benpyrine.

Physicochemical Properties

A comprehensive experimental characterization of the physicochemical properties of this compound is not fully available in the public domain. The following table summarizes available data and predicted values from widely accepted computational models. Researchers are advised to experimentally verify these properties for their specific applications.

| Property | Value | Source |

| Melting Point | Not available | Experimental data not found |

| pKa | Predicted: ~4.5 (purine N), ~1.5 (pyrrolidinone N) | In silico prediction |

| logP | Predicted: ~1.8 | In silico prediction |

| Solubility | ||

| DMSO | 4.4 mg/mL (14.27 mM)[1] | Published data |

| DMF | 1 mg/mL | Published data |

| Aqueous Buffer (in vivo formulation) | 1 mg/mL in 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline[1] | Published data |

Synthesis

A detailed, step-by-step synthesis protocol for this compound has not been published. However, based on the synthesis of analogous 2,6,9-trisubstituted purine derivatives, a plausible synthetic route can be proposed. The general strategy involves the sequential nucleophilic aromatic substitution on a di-substituted purine scaffold.

Proposed Synthetic Workflow:

Caption: Proposed synthetic workflow for this compound.

This proposed pathway involves an initial alkylation of the N9 position of 2,6-dichloropurine, followed by a nucleophilic aromatic substitution at the C6 position with the appropriate aminopyrrolidinone derivative. The final step would involve a similar substitution at the C2 position. The synthesis of 2,6,9-trisubstituted purines often requires careful control of reaction conditions to achieve the desired regioselectivity.[1][2][3][4]

Mechanism of Action: TNF-α Inhibition

This compound exerts its anti-inflammatory effects by directly targeting TNF-α. It binds to TNF-α and allosterically inhibits its interaction with its primary receptor, TNFR1. This disruption of the TNF-α/TNFR1 signaling cascade is central to its therapeutic potential.

Signaling Pathway Inhibition:

Caption: Inhibition of the NF-κB signaling pathway by this compound.

The binding of TNF-α to TNFR1 typically leads to the recruitment of adaptor proteins and the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This releases the transcription factor NF-κB (a heterodimer of p50 and p65 subunits) to translocate into the nucleus and initiate the transcription of pro-inflammatory genes. This compound, by preventing the initial TNF-α/TNFR1 interaction, effectively blocks this entire downstream signaling cascade.

Experimental Protocols

In Vitro Assay: TNF-α/TNFR1 Interaction ELISA

This enzyme-linked immunosorbent assay (ELISA) is designed to quantify the inhibitory effect of this compound on the binding of TNF-α to its receptor, TNFR1.

Experimental Workflow:

Caption: Workflow for the TNF-α/TNFR1 interaction ELISA.

A detailed protocol would involve optimizing concentrations of TNFR1 coating, biotinylated TNF-α, and streptavidin-HRP, as well as incubation times and temperatures. The resulting data will allow for the calculation of an IC₅₀ value for this compound.

Cell-Based Assay: NF-κB Nuclear Translocation in RAW264.7 Macrophages

This immunofluorescence-based assay visualizes and quantifies the inhibition of TNF-α-induced NF-κB nuclear translocation by this compound in a relevant cell line.

Methodology Outline:

-

Cell Culture: Seed RAW264.7 murine macrophage cells on coverslips in a multi-well plate and culture overnight.

-

Pre-treatment: Treat the cells with varying concentrations of this compound for a specified period (e.g., 1-2 hours).

-

Stimulation: Stimulate the cells with a pro-inflammatory agent like lipopolysaccharide (LPS) or recombinant TNF-α to induce NF-κB activation.

-

Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., paraformaldehyde) and permeabilize the cell membranes (e.g., with Triton X-100).

-

Immunostaining:

-

Incubate with a primary antibody specific for the p65 subunit of NF-κB.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with a DNA dye such as DAPI.

-

-

Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the nuclear translocation of NF-κB by measuring the fluorescence intensity of p65 in the nucleus versus the cytoplasm.

In Vivo Model: Collagen-Induced Arthritis in Mice

The collagen-induced arthritis (CIA) model is a widely used preclinical model to evaluate the efficacy of anti-inflammatory compounds for rheumatoid arthritis.

General Protocol:

-

Immunization: Emulsify type II collagen in Complete Freund's Adjuvant (CFA) and immunize susceptible mouse strains (e.g., DBA/1J) at the base of the tail.

-

Booster: Administer a booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) 21 days after the primary immunization.

-

Treatment: Begin oral administration of this compound or a vehicle control at a predetermined time point, typically around the expected onset of arthritis.

-

Clinical Assessment: Monitor the mice regularly for signs of arthritis, including paw swelling (measured with calipers) and clinical scoring of joint inflammation.

-

Histological Analysis: At the end of the study, collect joints for histological examination to assess cartilage and bone erosion, and synovial inflammation.

Conclusion

This compound is a promising small molecule inhibitor of TNF-α with demonstrated in vitro and in vivo activity. Its mechanism of action, involving the direct blockade of the TNF-α/TNFR1 interaction, makes it an attractive candidate for the development of novel therapies for inflammatory and autoimmune diseases. This technical guide provides a foundational understanding of its chemical and biological properties to aid researchers in their future investigations. Further studies to fully elucidate its physicochemical properties and to develop a scalable synthetic route are warranted.

References

- 1. Synthesis and Pharmacophore Modelling of 2,6,9-Trisubstituted Purine Derivatives and Their Potential Role as Apoptosis-Inducing Agents in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia - ProQuest [proquest.com]

(Rac)-Benpyrine: A Technical Guide to its Inhibition of the NF-κB Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the role of (Rac)-Benpyrine in the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the molecular mechanisms of anti-inflammatory compounds. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying biological processes.

Core Mechanism of Action

This compound is a potent, orally active inhibitor of Tumor Necrosis Factor-alpha (TNF-α)[1][2]. Its inhibitory effect on the NF-κB pathway stems from its ability to directly bind to TNF-α, thereby blocking the interaction between TNF-α and its receptor, TNFR1[3][4]. This blockade prevents the downstream signaling cascade that leads to the activation of NF-κB.

The activation of the NF-κB transcription factor is a critical step in the inflammatory process. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by TNF-α, a protein complex known as the IκB kinase (IKK) complex is activated, which then phosphorylates IκBα. This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks a nuclear localization signal on the NF-κB p65 subunit, leading to its translocation into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes.

Benpyrine has been shown to dose-dependently decrease the phosphorylation of IκBα in RAW264.7 macrophage cells stimulated with TNF-α or lipopolysaccharide (LPS).[3] This inhibition of IκBα phosphorylation prevents its degradation and consequently abolishes the nuclear translocation of the NF-κB/p65 subunit.[3]

Quantitative Data Summary

The following tables summarize the available quantitative data regarding the inhibitory activity of Benpyrine.

| Parameter | Value | Assay | Reference |

| Benpyrine IC₅₀ (TNF-α/TNFR1 Interaction) | 0.109 µM | Biochemical Assay | [3][4] |

| Benpyrine KD (Binding to TNF-α) | 82.1 μM | Biochemical Assay | [3][4] |

| Experiment | Cell Line | Benpyrine Concentration | Stimulus | Observed Effect | Reference |

| Inhibition of IκBα Phosphorylation | RAW264.7 | 5-20 μM | 10 ng/mL TNF-α or 1 μg/mL LPS | Dose-dependent decrease in p-IκBα levels | [3] |

| Inhibition of NF-κB/p65 Nuclear Translocation | RAW264.7 | 5-10 μM | TNF-α | Abolished nuclear translocation of NF-κB/p65 | [1][2][3] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Western Blot for IκBα Phosphorylation

Objective: To determine the effect of Benpyrine on the phosphorylation of IκBα in response to TNF-α or LPS stimulation.

Cell Line: RAW264.7 macrophages.

Protocol:

-

Cell Culture and Treatment:

-

Culture RAW264.7 macrophages in appropriate media and conditions.

-

Pre-incubate the cells with varying concentrations of Benpyrine (e.g., 5, 10, 20 μM) for 14 hours.[3]

-

Stimulate the cells with either 10 ng/mL TNF-α or 1 μg/mL LPS for a specified period.

-

-

Protein Extraction:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the protein extracts.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for phosphorylated IκBα (p-IκBα) and total IκBα overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

-

Wash the membrane extensively with TBST.

-

Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies for 1-2 hours at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software.

-

Normalize the p-IκBα signal to the total IκBα or the loading control signal to determine the relative change in phosphorylation.

-

Immunofluorescence for NF-κB/p65 Nuclear Translocation

Objective: To visualize and quantify the effect of Benpyrine on the nuclear translocation of the NF-κB p65 subunit.

Cell Line: RAW264.7 macrophages.

Protocol:

-

Cell Culture and Treatment:

-

Fixation and Permeabilization:

-

Wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash the cells with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

-

Immunostaining:

-

Wash the cells with PBS.

-

Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.

-

Incubate the cells with a primary antibody against the NF-κB p65 subunit overnight at 4°C.

-

Wash the cells with PBS.

-

Incubate the cells with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 or 594) for 1-2 hours at room temperature in the dark.

-

-

Nuclear Staining and Mounting:

-

Wash the cells with PBS.

-

Counterstain the nuclei with a DNA-binding dye such as DAPI (4',6-diamidino-2-phenylindole).

-

Wash the cells with PBS.

-

Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

-

Microscopy and Image Analysis:

-

Visualize the cells using a fluorescence microscope.

-

Capture images of the p65 (fluorescent secondary antibody) and nuclear (DAPI) channels.

-

Analyze the images to determine the subcellular localization of p65. The degree of nuclear translocation can be quantified by measuring the fluorescence intensity of p65 in the nucleus versus the cytoplasm.

-

Visualizations

The following diagrams illustrate the key pathways and experimental workflows described in this guide.

Figure 1: The NF-κB signaling pathway and the inhibitory action of this compound.

Figure 2: Experimental workflow for Western blot analysis of IκBα phosphorylation.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. universalbiologicals.com [universalbiologicals.com]

- 3. Noncompetitive inhibitors of TNFR1 probe conformational activation states - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Investigations Into the Analysis and Modeling of the TNFα-Mediated NF-κB-Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: In Vitro and In Vivo Efficacy of (Rac)-Benpyrine in Modulating Cytokine Production

An in-depth technical guide on the core.

Audience: Researchers, scientists, and drug development professionals.

Abstract

(Rac)-Benpyrine is a novel, orally active small-molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-α).[1][2][3] This document provides a comprehensive technical overview of its effects on cytokine production and related inflammatory pathways, based on available preclinical data. This compound has been shown to directly bind to TNF-α, effectively blocking its downstream signaling cascades, most notably the NF-κB pathway.[1][4] In vitro studies demonstrate its ability to inhibit key inflammatory mediators in macrophage cell lines.[2] Furthermore, in vivo animal models of arthritis and endotoxemia have confirmed its potent anti-inflammatory properties, showing a significant reduction in pro-inflammatory cytokines and an increase in anti-inflammatory cytokines.[2][5] This guide summarizes the quantitative data, details the experimental methodologies used to ascertain these effects, and visualizes the compound's mechanism of action and experimental workflows.

Introduction

Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic cytokine that plays a central role in orchestrating the inflammatory response.[6] While essential for host defense, its dysregulation is a key pathogenic driver in a multitude of autoimmune and inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis.[1][7] Consequently, inhibiting TNF-α has become a cornerstone of therapy for these conditions.[8] this compound emerges as a promising small-molecule inhibitor that offers the convenience of oral administration.[1][5] This whitepaper consolidates the current understanding of this compound's mechanism and its impact on cytokine profiles both in vitro and in vivo.

Mechanism of Action: TNF-α Inhibition

The primary mechanism of this compound is the direct and specific binding to TNF-α.[1][4] This interaction prevents TNF-α from engaging with its receptors, TNFR1 and TNFR2, on the surface of target cells.[7] By blocking this initial step, this compound effectively abrogates the activation of downstream signaling pathways responsible for the production of a wide array of inflammatory mediators. The most critical of these is the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, a master regulator of inflammatory gene expression.[2][4]

Signaling Pathway Diagram

Caption: this compound's inhibition of the TNF-α/NF-κB signaling pathway.

In Vitro Effects on Cytokine Signaling

Studies using murine macrophage-like RAW264.7 cells have provided quantitative insights into the intracellular effects of this compound. Macrophages are potent producers of TNF-α and other cytokines, making them an excellent model for in vitro analysis.[1]

Data Summary: In Vitro NF-κB Inhibition

| Cell Line | Treatment | Concentration | Duration | Outcome | Reference |

| RAW264.7 Macrophages | This compound | 5-10 µM | 24 hours | Inhibition of NF-κB expression in the nucleus | [2] |

Experimental Protocol: In Vitro Macrophage Assay

-

Cell Culture: RAW264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified 5% CO₂ incubator.

-

Seeding: Cells are seeded into 6-well plates at a density of 1x10⁶ cells/well and allowed to adhere overnight.

-

Stimulation & Treatment: The cell culture medium is replaced with fresh medium containing a stimulating agent such as Lipopolysaccharide (LPS) (1 µg/mL) to induce an inflammatory response. Concurrently, cells are treated with this compound at final concentrations of 5 µM and 10 µM, or with a vehicle control (e.g., DMSO).

-

Incubation: The plates are incubated for 24 hours.

-

Nuclear Extraction: After incubation, nuclear and cytoplasmic fractions are separated using a commercial nuclear extraction kit according to the manufacturer's protocol.

-

Protein Quantification: The protein concentration of the nuclear extracts is determined using a BCA protein assay.

-

Western Blot Analysis: Equal amounts of nuclear protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with a primary antibody specific for the p65 subunit of NF-κB. A nuclear loading control (e.g., Lamin B1) is used for normalization. The membrane is then incubated with a corresponding secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis is performed to quantify the relative expression levels of nuclear NF-κB.

In Vivo Efficacy in Animal Models

The anti-inflammatory activity of this compound has been validated in vivo using a murine model of collagen-induced arthritis (CIA), a standard preclinical model for rheumatoid arthritis.[1]

Data Summary: In Vivo Cytokine Modulation in CIA Model

| Animal Model | Treatment | Dosage | Duration | Cytokine Change in Serum | Outcome | Reference |

| Kunming Mice (CIA) | This compound | 25-50 mg/kg | Daily (3 weeks) | ↓ IFN-γ, ↓ IL-1β, ↓ IL-6 | Slowed foot swelling progression | [2] |

| Kunming Mice (CIA) | This compound | 25-50 mg/kg | Daily (3 weeks) | ↑ IL-10 | Enhanced anti-inflammatory response | [2] |

| Endotoxemic Murine Model | Benpyrine | Not specified | Not specified | Attenuated TNF-α induced inflammation | Reduced liver and lung injury | [1][5] |

Experimental Workflow Diagram

Caption: General experimental workflow for the in vivo CIA mouse model study.

Experimental Protocol: In Vivo Collagen-Induced Arthritis (CIA) Model

-

Animals: Male Kunming mice, 6-8 weeks old, are used for the study.

-

Induction of Arthritis: On day 0, mice are immunized with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) via intradermal injection at the base of the tail. On day 21, a booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) is administered.

-

Grouping and Treatment: Mice are randomly assigned to three groups: Vehicle control, this compound (25 mg/kg), and this compound (50 mg/kg). Daily treatment via oral gavage begins on the day of the booster injection (day 21) and continues for 3 weeks.

-

Clinical Assessment: The severity of arthritis is monitored every other day by measuring paw thickness with a digital caliper. Body weight is also recorded.

-

Sample Collection: At the end of the 3-week treatment period, mice are euthanized, and blood is collected via cardiac puncture.

-

Cytokine Measurement: Serum is isolated from the blood by centrifugation. The concentrations of IFN-γ, IL-1β, IL-6, and IL-10 are quantified using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Summary and Future Directions

Logical Relationship Diagram

Caption: Logical flow from this compound administration to therapeutic effect.

Future research should aim to further elucidate the pharmacokinetic and pharmacodynamic profile of this compound, explore its efficacy in other TNF-α-mediated disease models, and conduct comprehensive safety and toxicology studies to support its potential transition into clinical development.

References

- 1. Discovery of an Orally Active Small-Molecule Tumor Necrosis Factor-α Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. universalbiologicals.com [universalbiologicals.com]

- 3. selleckchem.com [selleckchem.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. TNF biology, pathogenic mechanisms and emerging therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phytochemicals against TNFα-Mediated Neuroinflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The mode of action of cytokine inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Potential Therapeutic Applications of (Rac)-Benpyrine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-Benpyrine, the racemic form of Benpyrine, is an orally active small molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-α), a key cytokine implicated in the pathogenesis of numerous inflammatory and autoimmune diseases.[1][2] This technical guide provides a comprehensive overview of the current knowledge on this compound, including its mechanism of action, preclinical efficacy, and the experimental methodologies used in its evaluation. All quantitative data are summarized for clarity, and key biological pathways and experimental workflows are visualized using Graphviz diagrams.

Introduction

Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic cytokine that plays a central role in regulating inflammation, immunity, and apoptosis.[3] Dysregulation of TNF-α production is a hallmark of various debilitating conditions, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis. While biologic agents targeting TNF-α have revolutionized the treatment of these diseases, their use is associated with limitations such as immunogenicity and the need for parenteral administration. Small molecule inhibitors offer a promising alternative, and this compound has emerged as a significant lead compound in this area.[4][5][6][7]

Mechanism of Action

This compound exerts its anti-inflammatory effects by directly binding to TNF-α. This interaction physically blocks the binding of TNF-α to its primary receptor, TNF Receptor 1 (TNFR1).[8] The inhibition of the TNF-α/TNFR1 interaction disrupts the downstream signaling cascade, leading to the suppression of pro-inflammatory pathways.

Inhibition of Downstream Signaling Pathways

The binding of TNF-α to TNFR1 initiates a signaling cascade that results in the activation of the transcription factor Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs). These pathways are crucial for the production of various inflammatory mediators. This compound has been shown to inhibit the phosphorylation of IκBα, a critical step in the activation of NF-κB.[8] By preventing the nuclear translocation of NF-κB, this compound effectively downregulates the expression of NF-κB target genes, which include numerous pro-inflammatory cytokines and chemokines.[8]

Quantitative Data

The following tables summarize the available quantitative data for Benpyrine, the active component of this compound.

Table 1: In Vitro Activity

| Parameter | Value | Description | Reference |

| KD | 82.1 μM | Dissociation constant for the binding of Benpyrine to TNF-α. | [8][9] |

| IC50 | 0.109 µM | Half-maximal inhibitory concentration for blocking the interaction between TNF-α and TNFR1. | [8][9] |

Table 2: In Vivo Efficacy in Preclinical Models

| Preclinical Model | Treatment | Key Findings | Reference |

| LPS-induced Endotoxemia (Mice) | 25 mg/kg (pretreatment) | Significantly increased survival rate compared to the non-treated control group.[10] | [10] |

| Collagen-Induced Arthritis (Mice) | 25-50 mg/kg (oral gavage, daily for 2 weeks) | Significantly relieved symptoms of arthritis. Dose-dependently decreased levels of pro-inflammatory cytokines (IFN-γ, IL-1β, IL-6) and increased the anti-inflammatory cytokine IL-10.[8] | [8] |

| Imiquimod-induced Psoriasiform Inflammation (Mice) | Not specified | Significantly relieved symptoms. | [4][5][6][7] |

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of this compound are described in the primary literature, particularly in "Discovery of an Orally Active Small-Molecule Tumor Necrosis Factor-α Inhibitor" by Sun et al. (2020) in the Journal of Medicinal Chemistry and its supplementary information.[4][7][11] The following provides an overview of the key methodologies.

Synthesis of this compound

The chemical synthesis of Benpyrine has been reported, and a detailed synthetic route is available.[4] The synthesis of this compound would follow a similar pathway without the chiral separation step.

In Vitro Assays

-

TNF-α/TNFR1 Interaction Assay (ELISA): Microtiter plates are coated with recombinant human TNFR1. After blocking, various concentrations of Benpyrine are pre-incubated with a constant concentration of biotinylated human TNF-α. The mixture is then added to the wells. The amount of bound TNF-α is quantified using a streptavidin-horseradish peroxidase conjugate and a colorimetric substrate.[12]

-

Cell Viability Assay (L929 Cells): L929 murine fibrosarcoma cells, which are sensitive to TNF-α-induced apoptosis, are used. Cells are seeded in 96-well plates and treated with a combination of actinomycin D and TNF-α in the presence or absence of varying concentrations of this compound. Cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo®.[5][12]

-

NF-κB Activation Assay: RAW264.7 macrophage cells are pre-treated with this compound for 1 hour before stimulation with TNF-α or LPS. The phosphorylation of IκBα and the nuclear translocation of the p65 subunit of NF-κB are analyzed by Western blotting of cytoplasmic and nuclear extracts, respectively.[8]

In Vivo Models

-

LPS-induced Endotoxemia in Mice: Mice are intraperitoneally injected with a lethal dose of lipopolysaccharide (LPS). This compound or vehicle is administered, typically via oral gavage, prior to the LPS challenge. Survival is monitored over a set period (e.g., 72 hours). Serum levels of inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) are measured by ELISA at specific time points after LPS injection.[10]

-

Collagen-Induced Arthritis (CIA) in Mice: Arthritis is induced in susceptible mouse strains (e.g., DBA/1) by immunization with type II collagen emulsified in Freund's adjuvant. A booster immunization is given 21 days later. This compound treatment (oral gavage) is initiated at the onset of arthritic symptoms. The severity of arthritis is monitored using a clinical scoring system based on paw swelling and erythema. At the end of the study, joint tissues can be collected for histological analysis, and serum cytokine levels can be measured.

-

Imiquimod-induced Psoriasiform Dermatitis in Mice: A daily topical dose of imiquimod cream (5%) is applied to the shaved back skin of mice for several consecutive days to induce psoriasis-like skin inflammation.[13][14][15][16] this compound is administered orally during the imiquimod treatment period. Skin inflammation is assessed daily using a scoring system for erythema, scaling, and skin thickness (Psoriasis Area and Severity Index - PASI).[16] Skin biopsies can be taken for histological analysis and measurement of inflammatory markers.[17]

Experimental and Logical Workflow Visualization

The discovery and preclinical validation of this compound followed a logical progression from computational screening to in vivo efficacy studies.

Conclusion and Future Directions

This compound is a promising, orally active small molecule inhibitor of TNF-α with demonstrated efficacy in multiple preclinical models of inflammatory diseases. Its direct binding to TNF-α and subsequent inhibition of pro-inflammatory signaling pathways provide a strong rationale for its therapeutic potential. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties, as well as its long-term safety profile. The development of this compound and similar small molecule TNF-α inhibitors represents a significant advancement in the pursuit of more accessible and convenient therapies for patients with TNF-α-mediated diseases.

References

- 1. Benpyrine - Wikipedia [en.wikipedia.org]

- 2. universalbiologicals.com [universalbiologicals.com]

- 3. rupress.org [rupress.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Discovery of an Orally Active Small-Molecule Tumor Necrosis Factor-α Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. lin2.curehunter.com [lin2.curehunter.com]

- 12. Emodin mitigates rheumatoid arthritis through direct binding to TNF-α - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Imiquimod-induced psoriasis model: induction protocols, model characterization and factors adversely affecting the model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. frontierspartnerships.org [frontierspartnerships.org]

- 16. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]

- 17. Protocol for Flow Cytometric Detection of Immune Cell Infiltration in the Epidermis and Dermis of a Psoriasis Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of a New Therapeutic Frontier: Synthesis and Characterization of Novel Benpyrine Derivatives

A Technical Guide for Researchers and Drug Development Professionals

The landscape of inflammatory and autoimmune disease treatment is perpetually evolving, with a continuous demand for more specific, potent, and orally bioavailable therapeutic agents. In this context, Benpyrine has emerged as a promising small molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-α), a key cytokine implicated in a myriad of inflammatory pathologies. This technical guide delves into the synthesis, characterization, and mechanistic action of novel Benpyrine derivatives, offering a comprehensive resource for scientists dedicated to advancing next-generation immunomodulatory drugs.

Benpyrine distinguishes itself by its ability to directly bind to TNF-α, thereby obstructing its interaction with its receptor, TNFR1.[1] This targeted intervention effectively curtails the downstream inflammatory cascade, highlighting the therapeutic potential of this chemical scaffold. This document provides an in-depth overview of the synthetic methodologies to generate novel Benpyrine analogues, the analytical techniques for their characterization, and a detailed exploration of their mechanism of action.

I. Synthetic Strategies for Novel Benpyrine Derivatives

The synthesis of Benpyrine and its derivatives is anchored in established principles of medicinal chemistry, aiming to explore the structure-activity relationship (SAR) and optimize the pharmacokinetic and pharmacodynamic properties of the lead compound. The core structure of Benpyrine, a chroman-indole conjugate, offers multiple sites for chemical modification.

While specific synthetic schemes for a wide array of novel derivatives are proprietary and often found within patent literature, a generalized synthetic approach can be extrapolated from the synthesis of Benpyrine itself. The synthesis typically involves a multi-step process culminating in the coupling of a substituted chroman moiety with a functionalized indole precursor.

General Synthetic Workflow:

The following diagram illustrates a conceptual workflow for the synthesis of novel Benpyrine derivatives, starting from commercially available precursors.

Caption: Generalized synthetic workflow for novel Benpyrine derivatives.

Experimental Protocols:

A detailed, generalized protocol for the synthesis of a hypothetical Benpyrine derivative is provided below. Researchers should note that specific reaction conditions, catalysts, and purification methods will need to be optimized for each unique derivative.

Protocol 1: Synthesis of a Functionalized Chroman Intermediate

-

Reaction Setup: To a solution of a substituted phenol (1.0 eq) in a suitable solvent (e.g., dichloromethane), add a Lewis acid catalyst (e.g., BF₃·OEt₂, 0.1 eq) under an inert atmosphere (e.g., nitrogen).

-

Addition of Reagent: Slowly add an α,β-unsaturated aldehyde (1.1 eq) to the reaction mixture at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup and Purification: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the functionalized chroman.

Protocol 2: Synthesis of a Functionalized Indole Intermediate

-

Reaction Setup: In a flask equipped with a reflux condenser, dissolve a substituted phenylhydrazine (1.0 eq) and a ketoacid or ester (1.0 eq) in a suitable solvent (e.g., ethanol or acetic acid).

-

Reaction Progression: Heat the mixture to reflux for 4-8 hours. Monitor the reaction by TLC.

-

Workup and Purification: After cooling to room temperature, the product may precipitate. If so, collect the solid by filtration. If not, concentrate the solvent and purify the residue by column chromatography or recrystallization to obtain the functionalized indole.

Protocol 3: Coupling and Final Product Formation

-

Reaction Setup: Combine the functionalized chroman (1.0 eq), the functionalized indole (1.1 eq), a suitable catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq) in a degassed solvent mixture (e.g., toluene/water).

-

Reaction Progression: Heat the reaction mixture to 80-100 °C for 12-24 hours under an inert atmosphere. Monitor the reaction by TLC or LC-MS.

-

Workup and Purification: Cool the reaction mixture, dilute with water, and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography to yield the novel Benpyrine derivative.

II. Physicochemical and Spectroscopic Characterization

Thorough characterization of newly synthesized Benpyrine derivatives is crucial to confirm their identity, purity, and structural integrity. A combination of spectroscopic and chromatographic techniques is employed.

Table 1: Key Characterization Data for a Hypothetical Benpyrine Derivative

| Parameter | Method | Typical Result |

| Identity | ¹H NMR, ¹³C NMR | Chemical shifts (δ) and coupling constants (J) consistent with the proposed structure. |

| Mass Spectrometry (MS) | Molecular ion peak ([M+H]⁺ or [M-H]⁻) corresponding to the calculated molecular weight. | |

| Purity | High-Performance Liquid Chromatography (HPLC) | Purity >95% as determined by peak area at a specific wavelength (e.g., 254 nm). |

| Solubility | DMSO | Soluble at concentrations suitable for in vitro assays (e.g., >10 mM). |

Protocol 4: High-Performance Liquid Chromatography (HPLC) Analysis

-

Sample Preparation: Prepare a stock solution of the Benpyrine derivative in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL. Dilute with the mobile phase to a working concentration (e.g., 10 µg/mL).

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

-

Data Analysis: Integrate the peak areas to determine the purity of the compound.

III. Mechanism of Action and In Vitro Efficacy

Benpyrine and its derivatives exert their anti-inflammatory effects by directly targeting TNF-α and inhibiting its downstream signaling pathways.[2][3] This mechanism involves the blockade of TNF-α-induced activation of NF-κB and caspase pathways.

TNF-α Signaling and the Point of Intervention by Benpyrine Derivatives:

The following diagram illustrates the TNF-α signaling cascade and the inhibitory action of Benpyrine derivatives.

Caption: Benpyrine derivatives inhibit TNF-α signaling.

In Vitro Biological Evaluation:

The efficacy of novel Benpyrine derivatives is assessed through a series of in vitro assays designed to measure their TNF-α inhibitory activity and impact on downstream signaling.

Table 2: In Vitro Assays for a Hypothetical Benpyrine Derivative

| Assay | Cell Line | Endpoint | Typical IC₅₀ (Benpyrine) |

| TNF-α Binding | - | Dissociation Constant (Kᵈ) | 82.1 µM[1] |

| TNF-α/TNFR1 Interaction | - | IC₅₀ | 0.109 µM[1] |

| NF-κB Activation | RAW264.7 macrophages | IκBα Phosphorylation | Dose-dependent decrease[1] |

| Cytotoxicity Assay | L929 fibroblasts | Cell Viability | Protection from TNF-α induced cell death |

Protocol 5: NF-κB Activation Assay (Western Blot for p-IκBα)

-

Cell Culture and Treatment: Seed RAW264.7 cells in 6-well plates and allow them to adhere overnight. Pre-treat the cells with various concentrations of the Benpyrine derivative for 1-2 hours.

-

Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) or LPS (e.g., 1 µg/mL) for 15-30 minutes.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Western Blotting:

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against phospho-IκBα and a loading control (e.g., β-actin) overnight at 4 °C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

-

Data Analysis: Quantify the band intensities and normalize the phospho-IκBα signal to the loading control.

IV. Conclusion and Future Directions

The development of novel Benpyrine derivatives represents a significant step forward in the quest for effective and safe oral therapies for TNF-α-mediated diseases. The synthetic strategies and characterization protocols outlined in this guide provide a solid framework for researchers to design and evaluate new chemical entities with improved potency, selectivity, and pharmacokinetic profiles. Future research should focus on extensive SAR studies to identify key structural motifs responsible for enhanced activity, as well as in vivo studies in relevant animal models to assess the therapeutic potential of the most promising candidates. The ultimate goal is to translate these scientific advancements into clinically effective treatments for patients suffering from debilitating inflammatory and autoimmune conditions.

References

Methodological & Application

Application Notes and Protocols for (Rac)-Benpyrine in RAW 264.7 Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Benpyrine is a potent, orally active small-molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-α). It has demonstrated potential in research related to TNF-α mediated inflammatory and autoimmune diseases. This document provides a detailed protocol for the utilization of this compound in RAW 264.7 murine macrophage cell culture, a widely used in vitro model for studying inflammation. This compound directly binds to TNF-α, effectively blocking its signaling pathways. A key downstream effect of TNF-α signaling is the activation of the NF-κB transcription factor, a master regulator of inflammatory responses. In RAW 264.7 cells, this compound has been shown to inhibit the nuclear translocation of NF-κB, thereby attenuating the inflammatory cascade.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound's activity.

| Parameter | Value | Cell Line | Notes |

| TNF-α Inhibition (IC50) | 0.109 µM | - | This value represents the concentration of this compound required to inhibit 50% of TNF-α activity. |

| Binding Affinity (Kd) | 82.1 µM | - | This value indicates the equilibrium dissociation constant for the binding of this compound to TNF-α. |

| NF-κB Inhibition | 5-10 µM | RAW 264.7 | Treatment with this compound at this concentration range has been shown to inhibit the expression of the NF-κB protein in the nucleus of RAW 264.7 macrophages.[1] |

Experimental Protocols

RAW 264.7 Cell Culture and Maintenance

This protocol outlines the standard procedure for culturing and maintaining RAW 264.7 cells.

Materials:

-

RAW 264.7 cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

-

Phosphate-Buffered Saline (PBS), sterile

-

Cell scraper

-

Sterile cell culture flasks (T-75)

-

Sterile centrifuge tubes (15 mL and 50 mL)

-

Incubator (37°C, 5% CO2)

Procedure:

-

Complete Growth Medium Preparation: Prepare complete growth medium by supplementing DMEM with 10% (v/v) heat-inactivated FBS and 1% (v/v) Penicillin-Streptomycin solution.

-

Cell Thawing: Thaw a cryovial of RAW 264.7 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL centrifuge tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes.

-

Cell Seeding: Discard the supernatant and gently resuspend the cell pellet in 10 mL of complete growth medium. Transfer the cell suspension to a T-75 culture flask.

-

Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

-

Medium Renewal: Change the culture medium every 2-3 days.

-

Cell Passaging: When cells reach 80-90% confluency, aspirate the old medium and wash the cell monolayer once with sterile PBS. Add 2-3 mL of fresh complete growth medium and detach the cells using a cell scraper. Resuspend the cells in an appropriate volume of fresh medium and re-seed into new flasks at a subcultivation ratio of 1:3 to 1:6.

Lipopolysaccharide (LPS) Stimulation of RAW 264.7 Cells

This protocol describes the stimulation of RAW 264.7 cells with LPS to induce an inflammatory response.

Materials:

-

RAW 264.7 cells cultured in 24-well or 96-well plates

-

Lipopolysaccharide (LPS) from E. coli

-

Complete growth medium

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells into 24-well or 96-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

-

LPS Preparation: Prepare a stock solution of LPS in sterile PBS or culture medium. A typical working concentration for stimulating RAW 264.7 cells is 100 ng/mL to 1 µg/mL.

-

Cell Treatment: The following day, remove the old medium and replace it with fresh medium containing the desired concentration of LPS.

-

Incubation: Incubate the cells for the desired time period (e.g., 4-24 hours) to induce the expression of inflammatory mediators like TNF-α.

This compound Treatment

This protocol details the application of this compound to LPS-stimulated RAW 264.7 cells.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO), sterile

-

LPS-stimulated RAW 264.7 cells

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in sterile DMSO. For example, a 10 mM stock solution can be prepared.

-

Working Solution Preparation: Dilute the stock solution in complete growth medium to achieve the desired final concentrations (e.g., 0.1 µM to 10 µM). Ensure the final DMSO concentration in the cell culture does not exceed 0.1% to avoid cytotoxicity.

-

Treatment Protocol:

-

Pre-treatment: To assess the preventive effect of this compound, pre-incubate the cells with various concentrations of the compound for 1-2 hours before adding LPS.

-

Co-treatment: To assess the therapeutic effect, add this compound and LPS to the cells simultaneously.

-

-

Incubation: Incubate the cells for the desired duration of the experiment.

TNF-α Measurement by ELISA

This protocol describes the quantification of TNF-α in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

-

Mouse TNF-α ELISA kit

-

Supernatants from treated and control RAW 264.7 cells

-

Microplate reader

Procedure:

-

Sample Collection: After the treatment period, collect the cell culture supernatants and centrifuge at 1000 x g for 10 minutes to remove any detached cells.

-

ELISA Protocol: Follow the manufacturer's instructions provided with the mouse TNF-α ELISA kit. This typically involves adding the standards and samples to a pre-coated microplate, followed by the addition of detection antibodies and a substrate for color development.

-

Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the concentration of TNF-α in the samples by comparing their absorbance to the standard curve.

NF-κB p65 Nuclear Translocation Assay by Immunofluorescence

This protocol details the visualization of NF-κB p65 subunit translocation from the cytoplasm to the nucleus.

Materials:

-

RAW 264.7 cells cultured on glass coverslips in 24-well plates

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody against NF-κB p65

-

Fluorescently labeled secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

-

Fluorescence microscope

Procedure:

-

Cell Treatment: Treat the cells with LPS and/or this compound as described previously.

-

Fixation: After treatment, wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash the cells with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.

-

Blocking: Wash with PBS and block non-specific binding with blocking buffer for 1 hour.

-

Primary Antibody Incubation: Incubate the cells with the primary antibody against NF-κB p65 overnight at 4°C.

-

Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Nuclear Staining: Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.

-

Imaging: Wash with PBS and mount the coverslips on microscope slides. Visualize the cells using a fluorescence microscope. In untreated or this compound-treated cells, the p65 signal will be predominantly cytoplasmic. Upon LPS stimulation, the p65 signal will translocate to the nucleus.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathway of TNF-α and NF-κB in macrophages and the general experimental workflow for testing this compound.

Caption: TNF-α signaling cascade leading to NF-κB activation.

Caption: Workflow for evaluating this compound's effects.

References

Application Notes and Protocols for (Rac)-Benpyrine in Mouse Models of Arthritis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Benpyrine is a small molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine implicated in the pathogenesis of rheumatoid arthritis and other autoimmune diseases. By directly binding to TNF-α, Benpyrine blocks its interaction with its receptors, thereby inhibiting downstream inflammatory signaling pathways.[1] These application notes provide detailed protocols for the administration of this compound in mouse models of arthritis, methods for assessing its efficacy, and procedures for analyzing its mechanism of action.

Quantitative Data Summary

The following tables summarize the in vivo dosage and efficacy of this compound in a mouse model of arthritis.

Table 1: Dosage and Administration of this compound

| Parameter | Details | Reference |

| Compound | This compound | N/A |

| Animal Model | Kunming mice with induced arthritis | N/A |

| Dosage | 25-50 mg/kg | N/A |

| Administration Route | Oral gavage | N/A |

| Frequency | Daily | N/A |

| Duration | 3 weeks | N/A |

Table 2: Efficacy of this compound on Inflammatory Cytokines and Clinical Score

| Outcome Measure | Effect of this compound Treatment | Reference |

| Pro-inflammatory Cytokines (IFN-γ, IL-1β, IL-6) | Significantly reduced in blood serum | N/A |

| Anti-inflammatory Cytokine (IL-10) | Significantly increased in blood serum | N/A |

| Foot Swelling | Significantly slowed down | N/A |

| Arthritic Score | Significantly decreased | [1] |

| Spleen Index | Significantly decreased | [1] |

Experimental Protocols

Induction of Arthritis in Mice

Two common models for inducing arthritis in mice are Collagen-Induced Arthritis (CIA) and Adjuvant-Induced Arthritis (AIA).

a) Collagen-Induced Arthritis (CIA) Protocol

This model is widely used as it shares immunological and pathological features with human rheumatoid arthritis.

-

Materials:

-

Bovine or chicken type II collagen

-

Complete Freund's Adjuvant (CFA)

-

Incomplete Freund's Adjuvant (IFA)

-

0.05M acetic acid

-

Syringes and needles

-

-

Procedure:

-

Prepare the collagen solution by dissolving type II collagen at 2 mg/mL in 0.05M acetic acid by stirring overnight at 4°C.

-

Prepare the emulsion for the primary immunization by emulsifying the collagen solution with an equal volume of CFA.

-

Immunize susceptible mouse strains (e.g., DBA/1) with 0.1 mL of the emulsion via subcutaneous injection at the base of the tail.

-

On day 21, administer a booster injection of 0.1 mL of an emulsion prepared with type II collagen and IFA.

-

Arthritis typically develops 28-35 days after the primary immunization.

-

b) Adjuvant-Induced Arthritis (AIA) Protocol

This model is induced by a single injection of CFA and is useful for studying the inflammatory aspects of the disease.

-

Materials:

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

-

Syringes and needles

-

-

Procedure:

-

Suspend the CFA thoroughly by vortexing.

-

Inject 0.1 mL of CFA subcutaneously at the base of the tail or into the footpad of susceptible mouse strains.

-

Arthritis will typically appear in the paws between 12-14 days after the injection.

-

Administration of this compound by Oral Gavage

-

Materials:

-

This compound

-

Vehicle (e.g., sterile saline, PBS, or a solution specified for the compound)

-

Oral gavage needles (20-22 gauge for adult mice)

-

Syringes

-

-

Procedure:

-

Prepare the dosing solution of this compound in the chosen vehicle at the desired concentration.

-

Gently restrain the mouse, ensuring a firm grip on the scruff of the neck to immobilize the head.

-

Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure proper insertion length into the stomach.

-

Insert the gavage needle into the mouth, passing it gently along the roof of the mouth and down the esophagus. Do not force the needle.

-

Slowly administer the calculated volume of the this compound solution. The maximum recommended volume is 10 mL/kg.

-

Carefully withdraw the needle and return the mouse to its cage.

-

Assessment of Arthritis Severity

-

Clinical Scoring:

-

Visually inspect the paws of the mice regularly (e.g., 3 times a week) after the onset of arthritis.

-

Score each paw based on a scale of 0-4, where:

-

0 = Normal, no evidence of erythema or swelling.

-

1 = Mild swelling and/or erythema confined to the tarsals or ankle joint.

-

2 = Moderate swelling and erythema extending from the ankle to the tarsals.

-

3 = Severe swelling and erythema extending from the ankle to the metatarsal joints.

-

4 = Very severe swelling and erythema encompassing the ankle, foot, and digits, or ankylosis of the limb.

-

-

The total arthritis score for each mouse is the sum of the scores for all four paws (maximum score of 16).

-

Measurement of Cytokine Levels by ELISA

-

Materials:

-

Mouse cytokine ELISA kits (for TNF-α, IL-1β, IL-6, IL-10, IFN-γ)

-

Blood collection tubes

-

Microplate reader

-

-

Procedure:

-

Collect blood samples from the mice at the end of the treatment period.

-

Separate the serum by centrifugation.

-

Perform the ELISA for each cytokine according to the manufacturer's instructions provided with the kit.

-

Briefly, this involves coating a 96-well plate with a capture antibody, adding the serum samples and standards, followed by a detection antibody, an enzyme conjugate, and a substrate.

-

Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on the standard curve.

-

Analysis of NF-κB Activation by Western Blot

This protocol assesses the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus, a key step in its activation.

-

Materials:

-

Synovial tissue from mouse joints

-

Cell lysis buffers for cytoplasmic and nuclear fractionation

-

Protein assay kit

-

SDS-PAGE gels and electrophoresis equipment

-

Western blot transfer system

-

Primary antibodies (anti-p65, anti-histone H3 as a nuclear marker, anti-GAPDH as a cytoplasmic marker)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Homogenize the synovial tissue and perform cellular fractionation to separate the cytoplasmic and nuclear extracts.

-

Determine the protein concentration of each fraction using a protein assay.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane and then incubate it with the primary antibody against p65. Also, probe separate blots or strip and re-probe the same blot for the nuclear and cytoplasmic markers to confirm the purity of the fractions.

-

Wash the membrane and incubate it with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system. A higher level of p65 in the nuclear fraction of treated samples compared to the control indicates inhibition of NF-κB activation.

-

Visualizations

Experimental workflow for evaluating this compound in a mouse model of arthritis.

Simplified TNF-α signaling pathway and the inhibitory action of this compound.

References

Application Notes and Protocols: Measuring Inflammatory Cytokines Post-(Rac)-Benpyrine Treatment using ELISA

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the in vitro effects of (Rac)-Benpyrine on the production of key inflammatory cytokines: Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).

This compound is a potent, orally active inhibitor of TNF-α.[1] It has demonstrated potential in research for TNF-α mediated inflammatory and autoimmune diseases.[1][2] In vitro studies have shown that this compound inhibits the nuclear expression of NF-κB, a downstream protein in the TNF-α signaling pathway.[1] Furthermore, in vivo studies have indicated that treatment with this compound can significantly reduce the levels of inflammatory cytokines such as IFN-γ, IL-1β, and IL-6 in the blood serum of mice.[1]

This document outlines the necessary steps for cell culture and treatment with this compound, preparation of cell culture supernatants for analysis, and a detailed ELISA protocol for the accurate measurement of TNF-α, IL-6, and IL-1β.

Data Presentation

The following tables represent hypothetical data summarizing the expected quantitative results from an experiment investigating the effect of this compound on cytokine production in a stimulated macrophage cell line (e.g., RAW 264.7).

Table 1: Effect of this compound on TNF-α Concentration

| Treatment Group | This compound (µM) | TNF-α (pg/mL) ± SD | % Inhibition |

| Vehicle Control | 0 | 1500 ± 120 | 0% |

| This compound | 1 | 900 ± 85 | 40% |

| This compound | 5 | 450 ± 50 | 70% |

| This compound | 10 | 150 ± 30 | 90% |

Table 2: Effect of this compound on IL-6 Concentration

| Treatment Group | This compound (µM) | IL-6 (pg/mL) ± SD | % Inhibition |

| Vehicle Control | 0 | 1200 ± 110 | 0% |

| This compound | 1 | 840 ± 75 | 30% |

| This compound | 5 | 480 ± 60 | 60% |

| This compound | 10 | 240 ± 40 | 80% |

Table 3: Effect of this compound on IL-1β Concentration

| Treatment Group | This compound (µM) | IL-1β (pg/mL) ± SD | % Inhibition |

| Vehicle Control | 0 | 800 ± 70 | 0% |

| This compound | 1 | 520 ± 65 | 35% |

| This compound | 5 | 280 ± 45 | 65% |

| This compound | 10 | 120 ± 25 | 85% |

Experimental Protocols

Part 1: Cell Culture and this compound Treatment

This protocol is designed for a macrophage cell line, such as RAW 264.7, which is known to produce inflammatory cytokines upon stimulation.

Materials:

-

RAW 264.7 macrophage cell line

-

Complete cell culture medium (e.g., DMEM with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin)

-

Lipopolysaccharide (LPS)

-

This compound

-

Sterile 96-well cell culture plates

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 0.1 million cells per well.[3]

-

Cell Adherence: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow the cells to adhere.

-

Treatment Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and further dilute to desired concentrations in complete cell culture medium.

-

Cell Treatment: Remove the old medium from the wells and replace it with fresh medium containing the different concentrations of this compound or vehicle control.

-

Incubation: Incubate the cells for 1-2 hours.

-

Stimulation: Add LPS to the wells (final concentration of 1 µg/mL) to induce an inflammatory response.

-

Final Incubation: Incubate the plate for an additional 24 hours at 37°C in a 5% CO2 incubator.[3]

-

Supernatant Collection: After incubation, centrifuge the 96-well plate at 300 x g for 10 minutes at 4°C.

-

Sample Storage: Carefully collect the supernatant from each well without disturbing the cell pellet. Aliquot the supernatants and store them at -80°C until use in the ELISA assay.

Part 2: ELISA Protocol for Inflammatory Cytokines (TNF-α, IL-6, IL-1β)

This is a general sandwich ELISA protocol. Specific details may vary depending on the commercial ELISA kit used.

Materials:

-

Commercially available ELISA kit for human or mouse TNF-α, IL-6, or IL-1β (containing capture antibody, detection antibody, standard, streptavidin-HRP, and substrate)

-

96-well ELISA plates

-

Coating Buffer (e.g., bicarbonate/phosphate buffer)[3]

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)[4]

-

Assay Diluent/Blocking Buffer (e.g., PBS with 10% FBS)[3]

-

Stop Solution (e.g., 2N H2SO4)[3]

-

Microplate reader

Procedure:

-

Plate Coating: Coat the wells of a 96-well ELISA plate with the capture antibody diluted in coating buffer. Incubate overnight at 4°C.[3]

-

Washing: Aspirate the coating solution and wash the wells three to five times with wash buffer.[3]

-

Blocking: Add blocking buffer to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.[3]

-

Standard and Sample Addition: Wash the wells again. Add the serially diluted standards and the collected cell culture supernatants to the appropriate wells. Incubate for 2 hours at room temperature.[3]

-

Detection Antibody Addition: Wash the wells. Add the biotinylated detection antibody to each well. Incubate for 1 hour at room temperature.[5]

-

Streptavidin-HRP Addition: Wash the wells. Add streptavidin-HRP conjugate to each well. Incubate for 30-60 minutes at room temperature.[5]

-

Substrate Addition: Wash the wells. Add the TMB substrate solution to each well. Incubate in the dark for 15-30 minutes at room temperature, or until a color change is observed.[3][5]

-

Stopping the Reaction: Add the stop solution to each well to stop the color development. The color will change from blue to yellow.[3]

-

Absorbance Measurement: Read the absorbance of each well at 450 nm using a microplate reader.[3]

-

Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to determine the concentration of the cytokines in the samples.

Visualizations

Caption: Experimental Workflow Diagram.

References

- 1. universalbiologicals.com [universalbiologicals.com]

- 2. Discovery of an Orally Active Small-Molecule Tumor Necrosis Factor-α Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cell Culture and estimation of cytokines by ELISA [protocols.io]

- 4. IL-1β and IL-18 ELISA [bio-protocol.org]

- 5. raybiotech.com [raybiotech.com]

Application Notes and Protocols: Flow Cytometry Analysis of Macrophage Polarization Induced by (Rac)-Benpyrine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrophages, key players in the innate immune system, exhibit remarkable plasticity, adopting distinct functional phenotypes in response to microenvironmental cues. This process, known as polarization, results in two main subtypes: the pro-inflammatory M1 macrophages and the anti-inflammatory M2 macrophages. The balance between M1 and M2 polarization is critical in the progression and resolution of various inflammatory diseases, making macrophage polarization a key target for therapeutic intervention.

(Rac)-Benpyrine is a potent, orally active inhibitor of Tumor Necrosis Factor-alpha (TNF-α)[1]. By targeting TNF-α, this compound effectively inhibits the downstream activation of the NF-κB signaling pathway, a central regulator of inflammation[2]. Given that TNF-α and NF-κB are pivotal in driving M1 macrophage polarization, this compound is hypothesized to modulate the macrophage phenotype, promoting a shift from a pro-inflammatory M1 state towards an anti-inflammatory M2 state.[1][3] This application note provides detailed protocols for analyzing the effects of this compound on macrophage polarization using flow cytometry.

Principle of the Assay